2-iodo-N-(4-iodophenyl)benzamide
Description
2-Iodo-N-(4-iodophenyl)benzamide is a di-iodinated benzamide derivative characterized by iodine substitution at the ortho position of the benzoyl ring and the para position of the aniline moiety. This compound is synthesized via amide coupling between 2-iodobenzoic acid and 4-iodoaniline, typically using activating agents like EDCI or HATU in the presence of a base . Its molecular formula is C₁₃H₁₀I₂NO, with a molecular weight of 457.04 g/mol. The iodine atoms confer distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science, particularly in the design of enzyme inhibitors and supramolecular assemblies .
Properties
Molecular Formula |
C13H9I2NO |
|---|---|
Molecular Weight |
449.02 g/mol |
IUPAC Name |
2-iodo-N-(4-iodophenyl)benzamide |
InChI |
InChI=1S/C13H9I2NO/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,(H,16,17) |
InChI Key |
QWNLPDFVMQBFHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)I)I |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Iodobenzoic Acid
The foundational step involves preparing 2-iodobenzoic acid via the Sandmeyer reaction. Anthranilic acid undergoes diazotization with sodium nitrite and hydrochloric acid at 0–5°C, followed by iodination using potassium iodide. This method yields 2-iodobenzoic acid with 96.3% efficiency after purification. Critical parameters include strict temperature control to prevent byproduct formation (e.g., salicylic acid) and stoichiometric precision to minimize residual iodine.
Conversion to 2-Iodobenzoyl Chloride
2-Iodobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane. The reaction produces 2-iodobenzoyl chloride, characterized by infrared (IR) spectroscopy (C=O stretch at ~1760 cm⁻¹ and C-I stretch at ~500 cm⁻¹). Excess SOCl₂ is removed via distillation, and the intermediate is used immediately to prevent hydrolysis.
Coupling with 4-Iodoaniline
The final step involves reacting 2-iodobenzoyl chloride with 4-iodoaniline in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base. The reaction proceeds at 25°C for 12 hours, yielding 2-iodo-N-(4-iodophenyl)benzamide with 89% efficiency after recrystallization from ethanol. Nuclear magnetic resonance (NMR) analysis confirms the structure: aromatic protons appear at δ 7.4–8.0 ppm, and the amide N-H signal is observed at δ 10.2 ppm.
Ester Amidolysis via Alkaline Conditions
Preparation of Methyl 2-Iodobenzoate
Methyl 2-iodobenzoate is synthesized by esterifying 2-iodobenzoic acid with methanol in the presence of sulfuric acid. The reaction achieves 96% conversion after 7 hours at room temperature, with the ester confirmed by gas chromatography-mass spectrometry (GC-MS).
Amidation with 4-Iodoaniline
Methyl 2-iodobenzoate reacts with 4-iodoaniline in methanol under sodium methoxide (NaOMe) catalysis. Heating at 60°C for 6 hours facilitates nucleophilic acyl substitution, yielding the target compound with 78% efficiency. This method avoids moisture-sensitive reagents but requires extended reaction times.
Ullmann-Type Coupling for Direct Arylation
Copper-Catalyzed N-Arylation
Aryl halides and amines undergo coupling in the presence of copper(I) iodide (CuI) and potassium carbonate (K₂CO₃). Using 2-iodobenzamide and 1,4-diiodobenzene, the reaction proceeds at 110°C in dimethylformamide (DMF), yielding this compound with 65% efficiency. While scalable, this method generates stoichiometric copper waste, complicating purification.
Optimization with Ligand Systems
Adding 1,10-phenanthroline as a ligand improves reaction kinetics, reducing the temperature to 80°C and increasing yields to 72%. However, ligand costs and residual copper contamination limit industrial applicability.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Acid Chloride Coupling | 89 | 99 | High efficiency, minimal byproducts | Moisture-sensitive intermediates |
| Ester Amidolysis | 78 | 97 | Scalability, avoids toxic reagents | Long reaction times |
| Ullmann Coupling | 65–72 | 95 | Direct arylation, no pre-functionalization | Copper waste, high temperatures |
Mechanistic Insights and Side Reactions
Competing Hydrolysis in Acid Chloride Route
Exposure of 2-iodobenzoyl chloride to moisture generates 2-iodobenzoic acid, reducing yields. Anhydrous conditions and molecular sieves mitigate this issue.
Oxidative Byproducts in Ullmann Coupling
Aerobic conditions promote the oxidation of Cu(I) to Cu(II), necessitating inert atmospheres. Glacial acetic acid additives stabilize Cu(I), enhancing catalytic activity.
Industrial-Scale Considerations
Chemical Reactions Analysis
2-iodo-N-(4-iodophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or cyano derivatives, while oxidation reactions may produce carboxylic acids or ketones.
Scientific Research Applications
2-iodo-N-(4-iodophenyl)benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-iodo-N-(4-iodophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The electron-withdrawing iodine atoms in 2-iodo-N-(4-iodophenyl)benzamide reduce electron density on the aromatic rings compared to CF₃ or methoxy groups, influencing reactivity in cross-coupling reactions .
- Steric Hindrance: Dual iodine substitution creates significant steric bulk, often requiring optimized coupling conditions (e.g., Pd catalysts for Sonogashira reactions) .
Spectral Data Comparison
NMR Spectroscopy
- This compound : Expected ¹³C NMR signals at δ ~140–165 ppm for carbonyl (C=O) and iodinated carbons, consistent with related compounds like 2-iodo-N-(pyridin-3-yl)benzamide (δ 165.91 ppm for C=O) .
- 2-Iodo-N-(2-methoxyethyl)benzamide : Shows distinct δ 39.2 ppm (CH₂O) and δ 70.1 ppm (OCH₃), absent in the di-iodo compound .
Mass Spectrometry
- The di-iodo compound exhibits a molecular ion peak at m/z 457.04 [M+H]⁺, while mono-iodo analogs (e.g., 2-iodo-N-(4-phenoxyphenyl)benzamide) show m/z 343.94 [M+H]⁺ .
Challenges and Opportunities
Q & A
Q. What are the optimal synthetic routes for 2-iodo-N-(4-iodophenyl)benzamide, and how can purity be maximized?
The synthesis typically involves multi-step aromatic substitution and coupling reactions. Key steps include:
- Iodination : Selective iodination of the benzamide precursor using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperature (0–5°C) to avoid over-iodination .
- Amide Coupling : Reaction of 2-iodobenzoic acid with 4-iodoaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF, ensuring inert conditions to prevent hydrolysis .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Spectroscopy :
- NMR : and NMR in DMSO- to confirm substitution patterns (e.g., iodophenyl protons at δ 7.5–8.2 ppm) .
- FT-IR : Amide C=O stretch (~1650 cm) and C-I stretches (~500 cm) .
- Crystallography :
Advanced Research Questions
Q. How do intermolecular interactions influence the crystal packing of this compound?
Polymorphic forms (e.g., Forms IIA and IIB) exhibit distinct packing due to:
- C-H···I Interactions : Contribute ~9.5% to lattice energy in Form IIA, stabilizing layered arrangements .
- C-H···π Interactions : Higher contribution (25.8%) in Form IIB, leading to herringbone packing .
- Iodine···Iodine Contacts : Type-I halogen interactions (3.5–4.0 Å) in polar solvents, while non-polar solvents favor π-stacking .
Methodology : Compare Hirshfeld surface analysis (CrystalExplorer) and energy frameworks to quantify interaction dominance .
Q. How can solvent choice and crystallization conditions be optimized to target specific polymorphs?
- Solvent Screening : Polar aprotic solvents (e.g., DMSO) favor Form IIA via H···I interactions, while toluene promotes Form IIB through π-stacking .
- Temperature Gradients : Slow cooling (0.1°C/min) from saturated ethanol solutions yields larger crystals for SCXRD .
- Additives : Urea or ionic liquids can template specific packing motifs by competing for hydrogen-bonding sites .
Q. What computational approaches predict the biological activity of this compound?
- Docking Studies : Use AutoDock Vina to model binding to tyrosine kinase receptors, leveraging iodine’s halogen-bonding capability .
- QSAR Modeling : Correlate electronic parameters (HOMO-LUMO gaps from DFT) with antimicrobial IC values .
- MD Simulations : Assess stability of protein-ligand complexes in explicit solvent (e.g., GROMACS) over 100-ns trajectories .
Data Contradiction Analysis
Q. How can researchers resolve contradictions in reported polymorphic form data?
- Cross-Validation : Combine SCXRD, DSC (melting point differences >5°C), and Raman spectroscopy to distinguish forms .
- Energy Calculations : Compare lattice energies (PIXEL method) to identify thermodynamically stable forms under specific conditions .
- In Situ Monitoring : Use synchrotron XRD to track phase transitions during heating/cooling cycles .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
